3-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]butan-2-one
Description
3-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]butan-2-one is a pyrazolopyrimidine derivative characterized by a fused heterocyclic core with benzyl, phenyl, and sulfanyl substituents. Pyrazolo[1,5-a]pyrimidine scaffolds are widely studied in medicinal chemistry due to their structural versatility and bioactivity.
Properties
Molecular Formula |
C25H25N3OS |
|---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
3-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylbutan-2-one |
InChI |
InChI=1S/C25H25N3OS/c1-16-22(15-20-11-7-5-8-12-20)25(30-19(4)18(3)29)28-24(26-16)23(17(2)27-28)21-13-9-6-10-14-21/h5-14,19H,15H2,1-4H3 |
InChI Key |
OJYGTIPYEKHMDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)SC(C)C(=O)C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]butan-2-one typically involves multi-step organic reactionsThe final step involves the attachment of the sulfanylbutanone side chain under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
3-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]butan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups at specific positions on the molecule .
Scientific Research Applications
3-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]butan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues
Pyrazolo[1,5-a]pyrimidine derivatives often differ in substituents at positions 2, 3, 5, 6, and 7, which influence their physicochemical and biological properties. Key structural analogues include:
Key Structural Insights :
- Substituent Diversity : The target compound’s 6-benzyl and 7-sulfanyl groups distinguish it from MK13/MK49 (methoxy/nitro groups at position 5) and the thienyl-substituted analogue.
- Electron-Withdrawing vs.
Physicochemical Properties
Using the lumping strategy (grouping structurally similar compounds for property prediction), the target compound likely shares solubility and reactivity trends with other pyrazolopyrimidines:
- Lipophilicity : The benzyl and phenyl groups increase hydrophobicity compared to MK13 (polar methoxy groups).
- Stability : Sulfanyl groups can undergo oxidation, whereas sulfonyl (as in the thienyl analogue) enhances stability.
Biological Activity
3-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]butan-2-one is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a pyrazolo[1,5-a]pyrimidine core, characterized by the presence of various functional groups including a benzyl , dimethyl , phenyl , and sulfanyl moiety. This unique arrangement contributes to its distinct chemical properties and biological activities.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Neuroprotective Properties : It has been shown to enhance the activity of Parkin ligase, which is crucial in cellular processes related to neurodegenerative diseases such as Parkinson's disease. This interaction is mediated through binding to cysteine residues in the Parkin structure, promoting its functional activity.
- Anticancer Effects : The compound has demonstrated potential anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Its mechanism may involve modulation of signaling pathways related to cell survival and apoptosis .
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to elucidate its full spectrum of activity against various pathogens .
The biological effects of this compound are thought to be mediated through its interactions with specific molecular targets:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : The compound could modulate receptor activity related to neurotransmitter signaling, contributing to its neuroprotective effects.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | Lacks sulfanyl group | Lower neuroprotective activity |
| 4-Methylthiazole | Contains thiazole ring | Different core structure; used in antimicrobial applications |
| 3-Aminopyrazole | Contains an amino group | Different reactivity; used in anti-inflammatory research |
The structural features of this compound allow it to effectively modulate biological pathways, making it a candidate for further therapeutic exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
